6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine

Kinase inhibition CLK2 DYRK1A

This 6,7-dimethoxy-4-aminoquinazoline bears a unique N-(5-methylfuran-2-yl)methyl substituent absent from gefitinib, erlotinib, prazosin, and doxazosin. The furan-methylamino pharmacophore defines a chemical space orthogonal to FDA-approved quinazolines, enabling target deconvolution not achievable with aniline- or piperazine-substituted analogs. With MW <300 Da and tPSA ≈70 Ų, it meets CNS drug-likeness thresholds—ideal for brain-penetrant kinase inhibitor design. Confirmed DYRK1A nanomolar activity (93 nM) in close analogs supports CLK2/DYRK1A/1B probe development. Structural simplicity facilitates rapid SAR. Order for Alzheimer's/oncology kinase profiling, agrochemical discovery, or CNS lead optimization.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 477860-00-7
Cat. No. B2937794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
CAS477860-00-7
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=CC=C(O1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C16H17N3O3/c1-10-4-5-11(22-10)8-17-16-12-6-14(20-2)15(21-3)7-13(12)18-9-19-16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
InChIKeyXSRFKJNZJMYEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine (CAS 477860-00-7): Chemical Class, Core Scaffold & Identity Profile for Procurement Screening


6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine (CAS 477860-00-7) is a synthetic small-molecule 4-aminoquinazoline derivative characterized by a 6,7-dimethoxy substitution pattern on the quinazoline core and an N-(5-methylfuran-2-yl)methyl side chain at the 4-position . The compound belongs to the 4-anilino/benzylaminoquinazoline class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery, and is distinguished from classical 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) by its furan-containing substituent [1]. Its molecular formula is C₁₆H₁₇N₃O₃ with a molecular weight of 299.32 g/mol . While structurally related to antihypertensive α1-blockers such as prazosin and doxazosin—which also bear a 6,7-dimethoxyquinazolin-4-amine core [2]—the replacement of the piperazine-linked heterocycle with a simple methylfuran-methylamino group fundamentally alters its pharmacological target profile, creating a distinct chemical identity that cannot be assumed interchangeable with clinically established analogs.

Why 6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine Cannot Be Generically Substituted by Other 4-Aminoquinazolines


Within the 4-aminoquinazoline class, minor modifications to the 4-position substituent produce profoundly divergent kinase inhibition profiles, making generic substitution scientifically inappropriate [1]. For instance, while the 6,7-dimethoxyquinazoline core is shared by α1-adrenoceptor antagonists (prazosin, doxazosin, terazosin) and EGFR/VEGFR kinase inhibitors (gefitinib, erlotinib, vandetanib), the nature of the 4-amino appendage dictates which kinase or receptor pocket is engaged [2]. The 4-(N-furan-2-ylmethyl)amino motif present in CAS 477860-00-7 is structurally distinct from the 4-anilino group of gefitinib/erlotinib and the 2-piperazinyl-4-amino architecture of prazosin, suggesting a divergent target profile that likely includes under-explored kinases such as CLK2 or DYRK family members rather than EGFR or α1-adrenoceptors [3][4]. Consequently, substituting this compound with a superficially similar 6,7-dimethoxyquinazoline without precise structural matching risks obtaining an irrelevant biological readout, wasting research resources, and invalidating experimental conclusions [5].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine vs. In-Class Analogs


Furan-Containing 4-Aminoquinazolines Display Nanomolar Kinase Inhibition Distinct from Classical 4-Anilinoquinazoline EGFR Inhibitors

The furan-2-ylmethylamino motif at the 4-position, as present in the target compound, redirects kinase selectivity toward the CLK/DYRK family rather than EGFR. A closely related analog—6-(benzo[d][1,3]dioxol-5-yl)-N-((5-methylfuran-2-yl)methyl)quinazolin-4-amine (CHEMBL1473127), which shares the identical N-(5-methylfuran-2-yl)methylquinazolin-4-amine substructure—exhibits IC₅₀ values of 93 nM against DYRK1A, 651 nM against CLK2, and 846 nM against DYRK1B in ³³P radiolabelled kinase assays [1]. By stark contrast, the classical 4-anilinoquinazoline EGFR inhibitor gefitinib shows no appreciable activity against DYRK1A or CLK2 at comparable concentrations (IC₅₀ > 10 µM) but inhibits EGFR with an IC₅₀ of 33 nM in enzymatic assays [2]. This evidence demonstrates that the N-(5-methylfuran-2-yl)methylquinazolin-4-amine chemotype—of which CAS 477860-00-7 is the minimal pharmacophore—possesses a fundamentally different kinase target spectrum from the aniline-substituted quinazoline class, and should not be assumed iso-functional with EGFR inhibitors [3].

Kinase inhibition CLK2 DYRK1A DYRK1B quinazoline SAR

N-(Furan-2-ylmethyl) Quinazoline Architecture Confers Antibacterial Activity Absent in 4-Anilinoquinazoline EGFR Inhibitors

Furan-functionalized quinazolin-4-amines structurally analogous to CAS 477860-00-7 demonstrate potent antibacterial activity against phytopathogenic Xanthomonas spp. that is completely absent from the 4-anilinoquinazoline class. In a systematic study of furan-quinazoline hybrids, compounds C1 and E4 bearing the N-(furan-2-ylmethyl)quinazolin-4-amine or closely related motifs displayed EC₅₀ values of 7.13 mg/L and 10.3 mg/L against Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri, respectively [1]. This antibacterial effect was superior to that of commonly used agrochemicals tested in the same study. By contrast, the 4-anilinoquinazoline EGFR inhibitors gefitinib and erlotinib have no reported antibacterial activity against these pathogens at any concentration, as their molecular targets (EGFR tyrosine kinase) are absent in bacteria . This divergence demonstrates that the furan-modified quinazoline scaffold unlocks a distinct antibacterial pharmacology irrelevant to the aniline-substituted analog series [2].

Antibacterial furan-quinazoline Xanthomonas phytopathogen agrochemical alternative

Structural Divergence from FDA-Approved 6,7-Dimethoxyquinazoline Drugs Enables Exploration of Non-α1, Non-EGFR Biological Space

CAS 477860-00-7 occupies a unique structural niche among 6,7-dimethoxyquinazoline derivatives. Unlike prazosin and doxazosin, which use a piperazine linker between the quinazoline 2-position and a furan/benzodioxan moiety to achieve α1-adrenoceptor antagonism (prazosin Kd ~0.1–0.5 nM at α1-AR) [1], the target compound lacks the piperazine bridge entirely and places the furan directly at the 4-amino position via a methylene linker. Compared to fruquintinib—a 6,7-dimethoxyquinazoline with a complex 4-substituted aniline moiety optimized for nanomolar VEGFR-1/2/3 inhibition (VEGFR-2 IC₅₀ ≈ 1–10 nM) [2]—CAS 477860-00-7 carries a drastically simplified 4-substituent that is incompatible with the established VEGFR pharmacophore. Gefitinib and erlotinib, meanwhile, require a 3-substituted aniline at the 4-position for EGFR inhibition (gefitinib EGFR IC₅₀ = 33 nM; erlotinib EGFR IC₅₀ = 0.6–0.8 nM) [3], a structural feature absent in the target compound. The furan-methylamino motif thus defines a structurally distinct starting point for target deconvolution and chemical biology studies in kinase families that have not been extensively drugged by existing quinazoline-based therapeutics [4].

Structural differentiation 4-aminoquinazoline prazosin doxazosin fruquintinib target deconvolution

6,7-Dimethoxy Substitution Provides a Favorable Physicochemical Baseline for CNS Penetration Compared to 6,7-Bis(2-methoxyethoxy) Erlotinib Analogs

The 6,7-dimethoxy substitution pattern of CAS 477860-00-7 (molecular weight 299.32; calculated logP ~2.5–3.0; topological polar surface area ~70 Ų) aligns with multiple CNS drug-likeness criteria . In contrast, erlotinib and gefitinib bear bulkier 6,7-bis(2-methoxyethoxy) or 6,7-dimethoxy plus 4-(3-chloro-4-fluoroanilino) groups, respectively, resulting in molecular weights of 393–447 and tPSA values >75 Ų [1]. While no direct brain-to-plasma ratio data are available for the target compound, the 6,7-dimethoxy substitution is known to confer superior passive membrane permeability within the quinazoline series relative to bis(alkoxyethoxy) variants, and the unsubstituted 2-position further reduces molecular weight relative to piperazine-containing α1-blockers (prazosin MW = 383; doxazosin MW = 451) [2]. This physicochemical profile suggests CAS 477860-00-7 is a better starting point than erlotinib or doxazosin for CNS-oriented kinase probe development, although empirical brain penetration data remain required for confirmation [3].

CNS penetration physicochemical properties blood-brain barrier drug likeness molecular design

High-Value Research Application Scenarios for 6,7-Dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine Based on Quantitative Differentiation Evidence


Chemical Probe Development for Under-Studied CLK/DYRK Kinase Family Members

Based on the nanomolar DYRK1A inhibition (IC₅₀ = 93 nM) demonstrated by the closely related analog CHEMBL1473127 and the demonstrated class-level divergence from EGFR-targeted quinazolines, CAS 477860-00-7 serves as a minimal pharmacophore for initiating chemical probe campaigns targeting CLK2, DYRK1A, and DYRK1B kinases [1]. These kinases are implicated in Alzheimer's disease pathology, alternative splicing regulation, and oncology but remain underserved by commercially available selective inhibitors [2]. The compound's structural simplicity relative to multi-substituted clinical quinazolines facilitates rapid SAR expansion with synthetic tractability [3].

Antibacterial Lead Discovery Against Gram-Negative Phytopathogens

Furan-functionalized quinazolin-4-amines structurally analogous to CAS 477860-00-7 have demonstrated EC₅₀ values as low as 7.13 mg/L against Xanthomonas oryzae pv. oryzae, outperforming commonly used agrochemicals [4]. This antibacterial activity is completely absent from 4-anilinoquinazoline EGFR inhibitors, making the target compound a valuable entry point for agrochemical discovery programs seeking novel modes of action against plant bacterial diseases. The demonstrated in vivo efficacy of structural analogs against bacterial blight further supports translational viability [5].

Kinase Selectivity Profiling and Target Deconvolution Studies

The unique N-(5-methylfuran-2-yl)methylquinazolin-4-amine substructure defines a chemical space orthogonal to FDA-approved 6,7-dimethoxyquinazolines (prazosin, doxazosin, fruquintinib) and EGFR inhibitors (gefitinib, erlotinib) [6]. CAS 477860-00-7 can be employed as an affinity probe or kinase panel screening compound to identify novel kinase targets associated with the furan-methylamino pharmacophore, enabling target deconvolution that cannot be achieved with commercially dominant aniline- or piperazine-substituted quinazolines [7].

CNS-Penetrant Kinase Inhibitor Design Template

With a molecular weight below 300 Da and a topological polar surface area of approximately 70 Ų—both within established CNS drug-likeness thresholds—CAS 477860-00-7 provides a physicochemical advantageous starting point for designing brain-penetrant kinase inhibitors . In contrast, nearly all approved 6,7-dimethoxyquinazoline drugs exceed 380 Da and carry polar surface areas above 74 Ų, limiting their CNS utility [8]. The compound is appropriate for CNS-focused medicinal chemistry programs where maintaining low MW and tPSA during lead optimization is critical to preserving blood-brain barrier permeability [9].

Quote Request

Request a Quote for 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.